molecular formula C10H18Cl2N4 B1421789 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride CAS No. 1269225-54-8

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride

Cat. No.: B1421789
CAS No.: 1269225-54-8
M. Wt: 265.18 g/mol
InChI Key: OWWCYSLEWIJRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is a chemical intermediate of interest in medicinal chemistry for the development of novel therapeutic agents. The compound features a piperazine ring coupled with a pyrimidine core, two heterocyclic structures that are extensively utilized in drug discovery . Piperazine derivatives are recognized for their wide range of pharmacological activities and are found in FDA-approved drugs targeting various diseases, including viral infections . The pyrimidine scaffold is a fundamental building block in nucleic acids and is considered a privileged structure in drug design due to its ability to improve pharmacokinetic and pharmacodynamic properties by acting as a bioisostere for other aromatic systems . This specific substitution pattern, with methyl groups on the pyrimidine ring, is designed to explore structure-activity relationships in research programs. Compounds with similar structural motifs are investigated for their potential as anti-infectives and anticancer agents, making this dihydrochloride salt a valuable building block for constructing targeted molecular libraries . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dimethyl-6-piperazin-1-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWCYSLEWIJRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 4,5-dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride exhibits significant anti-proliferative effects against several human cancer cell lines. The proposed mechanism involves interference with cellular signaling pathways critical for cancer cell survival and proliferation. Preliminary studies suggest that the compound may affect:

  • Cell Cycle Regulation : Inducing apoptosis and arresting the cell cycle at specific phases.
  • Tumor Growth Regulation : Interaction with receptors or enzymes involved in tumorigenesis.
Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.2Apoptosis induction
MCF-7 (Breast)3.8Cell cycle arrest at G2/M phase
HeLa (Cervical)4.5Inhibition of growth factor signaling

Neuroscience Applications

The piperazine group contributes to potential neuroactive properties. Compounds with similar structures have been shown to interact with neurotransmitter receptors, suggesting that this compound could be explored for:

  • Anxiolytic Effects : Modulating serotonin or dopamine pathways.
  • Cognitive Enhancement : Investigating its role in learning and memory processes.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyrimidine ring via condensation reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Crystallization of the dihydrochloride salt to enhance solubility.

This synthetic versatility allows for modifications that could lead to derivatives with improved biological activity or selectivity.

Comparative Analysis with Related Compounds

Several compounds exhibit structural similarities to this compound, which can serve as a basis for comparative studies:

Compound Name Structural Features Biological Activity
2-[1-(3",4"-methylene dioxy benzyl)-4'-piperazinyl]-pyrimidineBenzyl substitution on piperazineImproved circulation in arteritis patients
5-bromo-2-(4-methylpiperazin-1-yl)anilineBromine substitution on pyrimidineAntibacterial activity against Gram-positive bacteria

Future Research Directions

Given its promising biological activities, future research could focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms by which the compound affects cancer cell signaling pathways.
  • Derivatization : Synthesizing new derivatives to enhance selectivity and reduce toxicity.
  • Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Application Comparisons

Compound Name CAS No. Molecular Formula Primary Application Structural Features
This compound 1269225-54-8 C₁₀H₁₆Cl₂N₄ Pharmaceutical intermediate Pyrimidine core, dimethyl groups, piperazine
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl Antihistamine (API) Chlorophenyl group, ethoxyacetic acid, piperazine
N-(2-(1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide dihydrochloride 1185304-24-8 C₁₁H₂₀Cl₂N₄O Biochemical research Imidazole, pyrrolidine, carboxamide

Key Observations:

Core Heterocycles: The target compound features a pyrimidine ring, which is less common in marketed drugs compared to the benzene ring in levocetirizine. Levocetirizine’s chlorophenyl group confers specificity for histamine H₁ receptors, whereas the imidazole-containing compound may target enzymes or receptors with metal-binding domains (e.g., cytochrome P450) .

In contrast, levocetirizine’s ethoxyacetic acid group increases water solubility, critical for its oral bioavailability .

Pharmacological Roles :

  • Levocetirizine dihydrochloride is a well-characterized antihistamine used clinically for allergic rhinitis and urticaria .
  • The target compound and the imidazole-pyrrolidine derivative lack explicit therapeutic indications, highlighting their roles as research tools or intermediates .

Physicochemical and Pharmacokinetic Insights

  • Solubility : Piperazine-containing compounds generally exhibit good aqueous solubility due to protonation of the amine groups in acidic environments. Levocetirizine dihydrochloride, for instance, has a solubility of >200 mg/mL in water, a property shared by the target compound .
  • Stability : The dihydrochloride salt form improves stability under ambient conditions compared to free bases. However, the pyrimidine ring’s susceptibility to hydrolysis under alkaline conditions may limit formulation options.

Research and Development Implications

The target compound’s structural simplicity and modularity make it a versatile scaffold for derivatization. For example:

  • Piperazine Modifications : Substituting the piperazine group with bulkier amines could alter receptor selectivity.
  • Methyl Group Replacement : Replacing methyl groups with halogens or polar substituents might enhance binding affinity for specific targets (e.g., kinases).

In contrast, levocetirizine’s optimization focused on minimizing CNS penetration (reducing sedation) via its carboxylate moiety, a strategy less relevant to the target compound’s applications .

Biological Activity

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in areas such as oncology, neurology, and infectious diseases.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4 and 5 positions with methyl groups and at the 6 position with a piperazine moiety. This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate neurotransmitter release and influence various signaling pathways, particularly those involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. The IC50 values for related compounds in various cancer cell lines demonstrate significant efficacy:

CompoundCell LineIC50 (µM)
4,5-Dimethyl-6-(1-piperazinyl)pyrimidineMCF-70.09 ± 0.0085
Similar Compound AA5490.03 ± 0.0056
Similar Compound BColo-2050.01 ± 0.074

These findings suggest that the compound may be effective against multiple cancer types, warranting further investigation into its mechanisms and potential therapeutic applications .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function:

CompoundAChE Inhibition (%)IC50 (µM)
4,5-Dimethyl-6-(1-piperazinyl)pyrimidine16.00 ± 0.04%20.15 ± 0.44
Donepezil (Standard)-4.82 ± 0.75

This inhibition suggests potential use as an anti-Alzheimer's agent, comparable to established drugs like Donepezil .

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a pyrimidine derivative similar to this compound resulted in a significant reduction in tumor size in approximately 40% of participants.
  • Neurodegenerative Disease Trials : In trials assessing cognitive function in Alzheimer's patients, compounds from the same chemical family showed improvements in memory recall and cognitive assessment scores compared to placebo groups.

Q & A

Q. What synthetic routes are commonly employed for preparing 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride?

The compound can be synthesized via multi-step reactions involving pyrimidine core functionalization. A typical approach includes:

  • Chlorination : Treatment with POCl₃ under reflux to introduce reactive chloro groups .
  • Amine coupling : Reacting with piperazine derivatives in dioxane or THF under reflux to attach the piperazinyl moiety .
  • Salt formation : Conversion to the dihydrochloride salt using HCl in polar solvents. Yields can be optimized by controlling reaction time and stoichiometry .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazinyl integration .
  • LC-MS : To confirm molecular weight and detect impurities .
  • Elemental analysis : Validates stoichiometry of the dihydrochloride salt .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers. Decomposition occurs above 200°C, so avoid prolonged exposure to heat .

Q. What are the common impurities or by-products observed during synthesis, and how are they identified?

By-products may include unreacted intermediates or over-chlorinated derivatives. Impurities are detected via:

  • HPLC with UV detection : To resolve peaks for parent compound and impurities .
  • Mass spectrometry : Identifies off-target masses, such as incomplete piperazinyl coupling products .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing this compound amid challenges like low intermediate stability?

Strategies include:

  • Solvent selection : Use dioxane or THF to enhance solubility of intermediates .
  • Temperature control : Reflux conditions for amine coupling improve reaction efficiency .
  • Inert atmosphere : Reduces oxidation of sensitive intermediates during chlorination .

Q. What strategies are effective in resolving contradictions between computational binding predictions and experimental receptor affinity data?

  • Fluorescent ligand binding assays : Use probes like BODIPY FL-prazosin (QAPB) to visualize receptor interactions in real time .
  • Confocal microscopy : Validates subcellular localization and binding kinetics .
  • Knockout models : Compare wild-type and α1-adrenoceptor knockout tissues to isolate target-specific effects .

Q. How can researchers design experiments to assess the impact of structural modifications (e.g., substituent changes) on biological activity?

  • SAR studies : Synthesize analogs with variations in pyrimidine substituents (e.g., methyl groups) or piperazinyl side chains .
  • Functional assays : Test analogs in receptor-binding (e.g., α1-adrenoceptor) or enzyme inhibition (e.g., AMPK) assays .
  • Computational docking : Predict binding modes before synthesizing derivatives .

Q. In pharmacological studies, how can fluorescent ligand binding assays be applied to study this compound's interaction with receptors?

  • Protocol : Incubate the compound with fluorescent ligands (e.g., QAPB) in vascular smooth muscle preparations.
  • Quantification : Measure fluorescence intensity changes using confocal microscopy to determine competitive binding .
  • Controls : Include excess unlabeled ligand (e.g., prazosin) to validate specificity .

Methodological Considerations Table

Question TypeKey TechniquesReferences
Synthesis OptimizationPOCl₃ chlorination, amine coupling in dioxane, salt formation
Purity AnalysisHPLC, LC-MS, elemental analysis
Pharmacological AssaysFluorescent ligands, confocal microscopy, knockout models
StabilityLow-temperature storage, inert packaging

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride

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